molecular formula C15H18N2O3 B5774119 6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B5774119
M. Wt: 274.31 g/mol
InChI Key: AHHLKGDLNDYWJJ-UHFFFAOYSA-N
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Description

6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzo[b][1,4]oxazines. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxazinone moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Properties

IUPAC Name

6-methyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-4-5-13-12(8-11)17(15(19)10-20-13)9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHLKGDLNDYWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzo[b][1,4]oxazine coreThe final step often involves oxidation to achieve the desired oxazinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazinone Ring

The compound's 1,4-benzoxazin-3-one scaffold demonstrates susceptibility to nucleophilic attack at the C3 carbonyl group. Key reactions include:

Reaction with Amines

  • Pyrrolidine coupling : Using HOBT/EDC·HCl activation in dichloromethane, the compound reacts with pyrrolidine to form 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl) derivatives. This produces a 76% yield with characteristic IR absorption at 1693 cm⁻¹ (C=O stretch) and ¹H NMR δ=4.82 ppm (oxazine CH₂) .

  • Piperidine analogs : Similar conditions with piperidine yield 70% product, confirmed by ¹³C NMR δ=173.46 ppm (carbonyl) .

Table 1: Comparative amine substitution reactions

AmineCatalyst SystemYieldKey Spectral Data
PyrrolidineHOBT/EDC·HCl/DCM76%IR 1693 cm⁻¹; ¹H NMR δ=4.82 ppm
PiperidineHOBT/EDC·HCl/DCM70%¹³C NMR δ=173.46 ppm

Hydrolysis and Ring-Opening Reactions

The oxazinone ring undergoes hydrolysis under basic conditions:

Alkaline Hydrolysis

  • Treatment with 5% NaOH/ethanol at reflux cleaves the lactam ring, yielding 2-(3-oxo-2,3-dihydro-4H-benzo[b] oxazin-4-yl)acetic acid. The reaction shows complete conversion after 4 hours (IR 1707 cm⁻¹ for carboxylic acid C=O) .

Acid-Mediated Transformations

  • Protonation of the carbonyl group in HCl facilitates ring-opening intermediates that react with nucleophiles like hydrazine to form hydrazide derivatives (m.p. 163-165°C; IR 3331 cm⁻¹ NH stretch) .

Cyclization and Heterocycle Formation

The ethyl-pyrrolidinone side chain participates in intramolecular cyclizations:

Phthalic Anhydride Condensation

  • Reflux with phthalic anhydride in dry benzene produces benzoxazepinone derivatives (64% yield), characterized by IR 1741 cm⁻¹ (lactone C=O) and ¹H NMR δ=11.47 ppm (NH proton) .

Thiadiazole Synthesis

  • Oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O converts thiosemicarbazone intermediates into 1,3,4-thiadiazole hybrids, though yields remain unreported .

Acylation and Mannich Reactions

The methyl group at position 6 shows reactivity in Friedel-Crafts-type reactions:

Acetyl Substitution

  • Bromination at the methyl position followed by nucleophilic substitution with thiourea yields 2-aminothiazole derivatives (m.p. 275-277°C; ¹H NMR δ=10.46 ppm for NHCOPh) .

Mannich Base Formation

  • Reaction with formaldehyde and secondary amines generates Mannich bases showing enhanced solubility in polar solvents, confirmed by LC-MS [M+H]⁺=363.0951 .

Redox Behavior

The compound participates in oxidation-reduction processes:

Oxidation of Pyrrolidine Moiety

  • Treatment with 30% H₂O₂ in acetic acid oxidizes the pyrrolidine ring to a pyrrolidone derivative, evidenced by MS [M]+=303 .

Reductive Amination

  • Catalytic hydrogenation (H₂/Pd-C) reduces the oxazinone carbonyl to a secondary alcohol, though yields for this pathway require further optimization .

Pharmacophore Modification Pathways

Structural analogs reveal key reactivity trends:

Table 2: Bioactive derivative synthesis

Derivative ClassSynthetic RouteBiological Activity
Thiadiazole-oxadiazolesOxidative cyclization Antibacterial (Gram+)
BenzoxazepinonesPhthalic anhydride fusion CNS activity enhancement
Pyrazolo-pyrimidinesBiginelli reaction PDE9A inhibition (IC₅₀=15 nM)

This compound's reactivity profile positions it as a versatile intermediate for developing antimicrobial, neuroactive, and enzyme-targeting agents. Experimental data consistently validate its dual functionality as both electrophilic (oxazinone) and nucleophilic (pyrrolidine) synthon .

Scientific Research Applications

6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Biological Activity

6-Methyl-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its antiproliferative, antioxidant, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a benzo[b][1,4]oxazine core structure with a methyl group at the 6-position and a pyrrolidine-derived substituent. Its molecular formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3} .

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various derivatives of oxazine compounds, including this compound. For instance, related quinazolinone derivatives demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies indicated that structural modifications could enhance the antiproliferative potency of these compounds .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Quinazolinone Derivative 1MCF-75.85
Quinazolinone Derivative 2HepG24.53
6-Methyl-Oxazine DerivativeMCF-7TBD*

*TBD = To Be Determined

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant potential of compounds similar to this compound has been evaluated using methods such as DPPH and ABTS assays. These studies reveal that certain structural features contribute to enhanced radical scavenging activity .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A10.512.3
Compound B8.09.5
6-Methyl-Oxazine DerivativeTBD*TBD*

*TBD = To Be Determined

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the oxazine ring can significantly influence biological activity. For example, increasing electron-donating groups at certain positions has been associated with enhanced antiproliferative effects .

Case Studies

Several case studies highlight the biological efficacy of oxazine derivatives:

  • Case Study on Anticancer Activity : A study involving a series of synthesized benzo[b][1,4]oxazines demonstrated that compounds with a pyrrolidine moiety exhibited promising anticancer activity, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant capabilities of oxazine derivatives revealed that those with specific substituents showed significant inhibition of lipid peroxidation in vitro, suggesting potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. How should researchers validate conflicting bioactivity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (CLSI guidelines). Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm binding. Cross-reference with open-source datasets (ChEMBL) to identify outliers .

Q. What statistical models are appropriate for dose-response studies in animal models?

  • Methodological Answer : Nonlinear regression (Hill equation) models EC₅₀/ED₅₀ values. For toxicity, apply Probit analysis with 95% confidence intervals. Ensure compliance with ARRIVE guidelines for preclinical reproducibility .

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